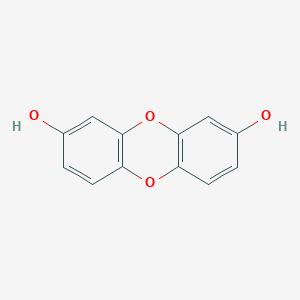
Oxanthrene-2,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxanthrene-2,8-diol typically involves the functionalization of oxanthrene. One common method is the hydroxylation of oxanthrene at the 2 and 8 positions. This can be achieved through various oxidative processes, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Oxanthrene-2,8-diol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxanthrene ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
Oxanthrene-2,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of oxanthrene-2,8-diol involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular signaling pathways. The specific molecular targets and pathways can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
Dibenzo[b,e][1,4]dioxine: The parent compound of oxanthrene-2,8-diol, lacking the hydroxyl groups.
Polychlorinated dibenzodioxins (PCDDs): A class of compounds with similar structures but containing chlorine atoms, known for their toxicity.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
775537-59-2 |
|---|---|
分子式 |
C12H8O4 |
分子量 |
216.19 g/mol |
IUPAC 名称 |
dibenzo-p-dioxin-2,8-diol |
InChI |
InChI=1S/C12H8O4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13-14H |
InChI 键 |
VHOLXSVZRFGLNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC3=C(O2)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


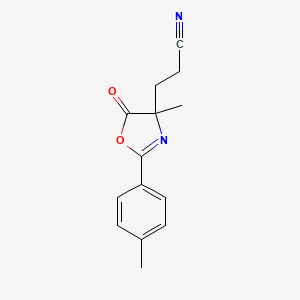
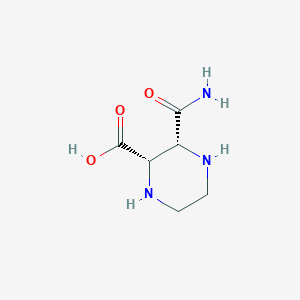
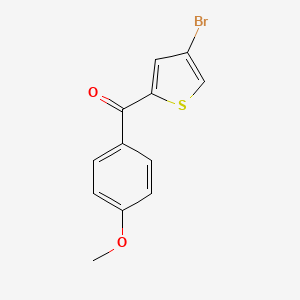
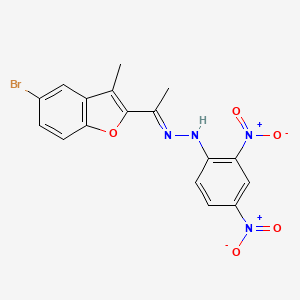
![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
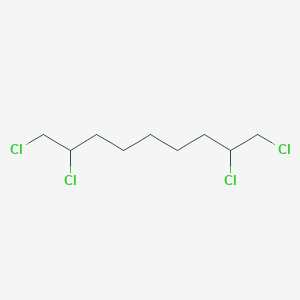
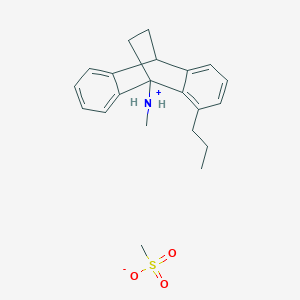
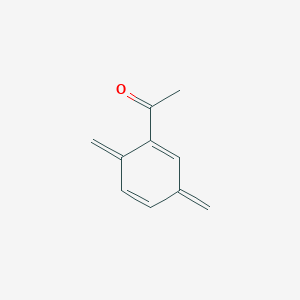
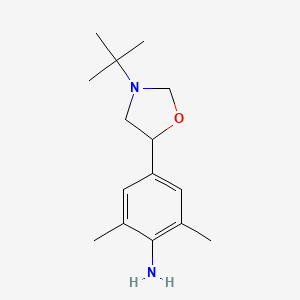
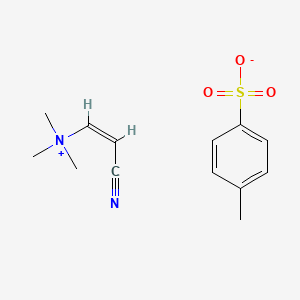
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
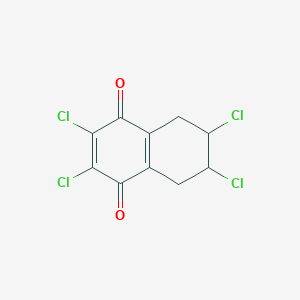

![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
